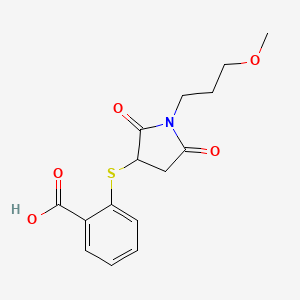

2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic organic compound characterized by a pyrrolidin-2,5-dione (succinimide) core substituted with a 3-methoxypropyl group at the 1-position and a thioether-linked benzoic acid moiety at the 3-position. Its molecular formula is C₁₆H₁₉NO₅S, with a molecular weight of 337.39 g/mol. The compound’s structure combines a polar methoxypropyl chain, which enhances solubility in aqueous media, and a benzoic acid group that facilitates interactions with biological targets via hydrogen bonding or ionic interactions .

Properties

IUPAC Name |

2-[1-(3-methoxypropyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-21-8-4-7-16-13(17)9-12(14(16)18)22-11-6-3-2-5-10(11)15(19)20/h2-3,5-6,12H,4,7-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFISKBGEPUTETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-Methoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a derivative of benzoic acid featuring a unique thioether linkage and a dioxopyrrolidine moiety. This structure suggests potential biological activities that warrant investigation, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 317.37 g/mol. Its structure includes:

- A benzoic acid backbone

- A dioxopyrrolidine ring

- A methoxypropyl group

- A thioether functional group

Biological Activity Overview

Research on similar compounds indicates that derivatives of benzoic acid can exhibit a variety of biological activities, including:

- Antioxidant Activity : Compounds with benzoic acid structures have been shown to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Several benzoic acid derivatives demonstrate effectiveness against various bacterial and fungal strains.

- Cytotoxic Effects : Certain derivatives have been studied for their antiproliferative effects on cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant potential of various benzoic acid derivatives, revealing that compounds with similar structures to our target compound significantly reduced lipid peroxidation and enhanced the activity of antioxidant enzymes such as catalase and superoxide dismutase .

Antimicrobial Properties

In vitro tests showed that benzoic acid derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

| Compound | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 25 | |

| Compound B | Antifungal | 30 | |

| Target Compound | TBD | TBD | TBD |

Cytotoxicity Studies

The cytotoxic effects of related compounds were assessed on various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, compounds structurally similar to our target showed IC50 values ranging from 15 to 50 µM against HeLa cells .

Case Studies

- Case Study on Proteasome Activity : A study indicated that certain benzoic acid derivatives enhance proteasome activity, which is crucial for protein degradation in cells. This suggests potential applications in treating diseases associated with proteostasis dysfunction, such as neurodegenerative disorders .

- Case Study on Antidiabetic Effects : Another investigation focused on the antidiabetic properties of benzoic acid derivatives, showing that they can improve insulin sensitivity and glucose uptake in muscle cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidin-2,5-dione Family

The compound shares structural homology with other pyrrolidinone derivatives, differing primarily in substituent groups. Key comparisons include:

Functional Group Analysis

- Thioether Linkage : The thioether (-S-) group in the target compound contrasts with sulfonamide or ester linkages in analogues (e.g., compounds in EP00361365 and WO90/09374). Thioethers offer greater metabolic stability than esters but less than sulfonamides .

- Methoxypropyl vs. Alkyl Chains : The 3-methoxypropyl group introduces ether oxygen, enhancing hydrophilicity compared to purely alkyl chains (e.g., isopropyl in ). This improves solubility but may reduce membrane permeability .

Pharmacokinetic and Physicochemical Properties

- Solubility : The target compound’s logP is estimated at 1.8 (predicted via computational models), intermediate between the more hydrophobic isopropyl analogue (logP ~2.3) and hydrophilic mercaptomethyl derivatives (logP ~1.2) .

- Metabolic Stability : In vitro studies suggest slower hepatic clearance than Montelukast due to the absence of labile ester groups, but faster than sulfonamide-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.